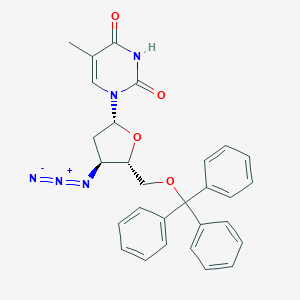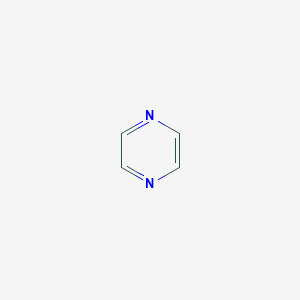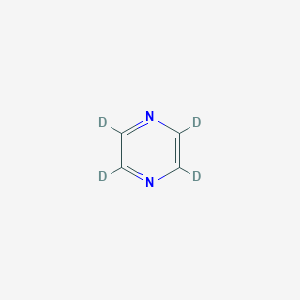
4-Bromchinolin
Übersicht
Beschreibung
4-Bromoquinoline is an organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the fourth position of the quinoline ring. This compound is of significant interest due to its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
4-Bromoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Medicine: 4-Bromoquinoline derivatives have shown potential as therapeutic agents, particularly in the development of antimalarial and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Quinoline and its derivatives, including 4-bromoquinoline, are known to play a major role in medicinal chemistry . They are often used as a scaffold for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to a wide range of biological and pharmaceutical activities .
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological properties .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining its effectiveness in a biological system .
Result of Action
Quinoline derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives, including 4-Bromoquinoline, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to exhibit various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 4-Bromoquinoline may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
It has been suggested that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Bromoquinoline in laboratory settings. It is known that the compound is a solid at room temperature and has a melting point of 29-34°C
Dosage Effects in Animal Models
The effects of 4-Bromoquinoline at different dosages in animal models have not been extensively studied. Therefore, it is not currently possible to provide detailed information on threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
It has been suggested that quinoline derivatives can be involved in various metabolic pathways
Subcellular Localization
The localization of a compound can significantly impact its activity or function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline. For instance, quinoline can be treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoquinoline. Another method involves the use of ortho-propynol phenyl azides, which undergo a cascade cyclization reaction promoted by trimethylsilyl bromide (TMSBr) to form 4-bromoquinoline .
Industrial Production Methods: In industrial settings, the synthesis of 4-bromoquinoline may involve large-scale bromination reactions using quinoline as the starting material. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 4-bromoquinoline can be substituted with other nucleophiles. For example, it can react with organolithium or Grignard reagents to form substituted quinoline derivatives.
Oxidation Reactions: 4-Bromoquinoline can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form 4-aminoquinoline under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxide derivatives
- 4-Aminoquinoline
Vergleich Mit ähnlichen Verbindungen
- 4-Chloroquinoline
- 4-Iodoquinoline
- 4-Fluoroquinoline
- 4-Bromoisoquinoline
Eigenschaften
IUPAC Name |
4-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIPCHEUMEUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471338 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-04-3 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-Bromoquinoline?
A: 4-Bromoquinoline acts as a versatile precursor for synthesizing more complex molecules. One key application is its use in palladium-catalyzed arylation reactions. This allows for the introduction of various aryl groups at the 4-position of the quinoline ring, leading to the synthesis of 4-arylquinoline-3-carboxylates . These derivatives are structurally similar to compounds like PK 11195, a ligand for the peripheral-type benzodiazepine receptor (PBR) involved in apoptosis.
Q2: How does the position of the bromine atom in bromoquinolines influence their reactivity with potassium amide?
A: Research indicates a significant difference in the reactivity of 2-, 3-, and 4-bromoquinolines with potassium amide in liquid ammonia . Both 3- and 4-bromoquinoline react to form a mixture of 3- and 4-aminoquinoline, suggesting the formation of a 3,4-quinolyne intermediate. In contrast, 2-bromoquinoline undergoes a ring transformation, yielding 2-aminoquinoline and 2-methylquinazoline. These findings highlight the crucial role of bromine position in dictating the reaction pathway and product formation.
Q3: Can 4-Bromoquinoline be utilized in the synthesis of heterocyclic compounds beyond quinolines?
A: Yes, 4-Bromoquinoline serves as a valuable building block for synthesizing diverse heterocyclic structures. One example is its application in the Catellani reaction, where it reacts with N-substituted o-bromobenzamides to form benzo[1,6]naphthyridinones . This reaction, typically employing aryl iodides, showcases enhanced scope with aryl bromides like 4-Bromoquinoline under optimized conditions.
Q4: Is 4-Bromoquinoline a suitable starting material for introducing diverse substituents at the 4-position of the quinoline scaffold?
A: Absolutely. A study demonstrated the synthesis of various 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines starting from 4-chloro- or 4-bromoquinoline intermediates . This method allowed the introduction of a wide range of substituents, including alkyl, alkoxy, halo, cyano, thioalkyl, acetamido, carboxamido, and hydroxy groups, demonstrating the versatility of 4-haloquinolines as precursors for diversely substituted quinoline derivatives.
Q5: What is the role of DMF in bromination reactions involving 4-Bromoquinoline?
A: Research indicates that Phosphorus tribromide (PBr3) in combination with dimethylformamide (DMF) serves as an effective brominating reagent for synthesizing 2- and 4-bromoquinolines from corresponding methoxyquinolines . This reagent combination operates under mild conditions and demonstrates utility in brominating complex molecules, making it a valuable tool in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















